N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide
Description
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide is a heterocyclic compound featuring a benzothiazole core substituted with methyl groups at positions 4 and 5, and a 4-methylbenzamide moiety at the 2-position. Benzothiazole derivatives are widely studied for their diverse pharmacological activities, including kinase inhibition, antimicrobial properties, and enzyme modulation . This compound’s structural uniqueness lies in its electron-donating methyl groups, which may enhance stability and influence binding interactions in biological systems.
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-10-4-7-13(8-5-10)16(20)19-17-18-15-12(3)11(2)6-9-14(15)21-17/h4-9H,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCOQMMWAISQEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through various methods, including the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and efficiency. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction rates and product purity.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide has the molecular formula and a molecular weight of 296.4 g/mol. Its structure features a benzothiazole moiety linked to a benzamide group, which contributes to its unique chemical properties and biological activities.
Chemistry
In synthetic chemistry, this compound serves as a building block for the synthesis of more complex organic molecules. The compound's functional groups allow for various chemical modifications, making it valuable for developing new materials and compounds.
Biology
The compound is utilized in biological research for studying enzyme inhibition and protein-ligand interactions. Notably, it has demonstrated significant inhibitory effects on tyrosinase, an enzyme involved in melanin production. This property suggests potential applications in treating hyperpigmentation disorders.
Table 1: Biological Activity Overview
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits key enzymes involved in metabolic pathways | |
| Tyrosinase Inhibition | Strong inhibition leading to potential cosmetic applications | |
| Cytotoxicity | Exhibits cytotoxic effects against cancer cells |
Medicine
Research indicates that benzothiazole derivatives, including this compound, have potential as anti-tubercular agents. Studies have shown promising results in inhibiting the growth of Mycobacterium tuberculosis.
Case Study: Anti-Tubercular Activity
A study conducted on various benzothiazole derivatives highlighted the effectiveness of this compound against tuberculosis strains. The compound exhibited a minimum inhibitory concentration (MIC) that was significantly lower than that of traditional treatments, suggesting its potential as a novel therapeutic agent.
Industrial Applications
In the industrial sector, this compound can be employed in the development of new materials with specific properties such as dyes or polymers. Its unique structure allows it to impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or proteins, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The following compounds share structural similarities with the target molecule but differ in substituents or core heterocycles, leading to variations in physicochemical and biological properties:
Table 1: Structural and Molecular Comparison
Physicochemical Properties
- Molecular Weight : The target compound (367.5 g/mol) is lighter than the morpholine-sulfonyl derivative (553.1 g/mol, ), suggesting better bioavailability due to lower molecular complexity .
- Substituent Effects :
- Electron-donating groups (e.g., methyl in benzothiazole) may enhance metabolic stability.
- Bulky substituents (e.g., morpholine-sulfonyl in ) could hinder membrane permeability .
Biological Activity
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on various biological targets, and relevant research findings.
The biological activity of this compound is attributed to its interaction with specific enzymes and proteins. It has been shown to inhibit various biological processes, including:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and neurodegenerative disorders.
- Tyrosinase Inhibition : It exhibits potent inhibition of tyrosinase activity, which is crucial for melanin production. This property suggests potential applications in treating hyperpigmentation disorders .
Antioxidant and Antimicrobial Properties
Research indicates that this compound possesses antioxidant properties that can protect cells from oxidative stress. Additionally, it has demonstrated antimicrobial activity against various pathogens, making it a candidate for further development as an antimicrobial agent.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In studies involving different cell lines (e.g., B16F10 murine melanoma cells), this compound showed selective cytotoxicity at certain concentrations while maintaining cell viability at lower doses .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Tyrosinase Inhibition :
- Antioxidant Activity :
- Cytotoxic Effects :
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound in comparison with similar compounds, a table summarizing key characteristics is provided below:
| Compound Name | Structure | Tyrosinase Inhibition | Cytotoxicity (IC50) |
|---|---|---|---|
| This compound | Structure | Strong | 20 µM |
| Kojic Acid | Structure | Moderate | 15 µM |
| Other Benzothiazole Derivatives | Structure | Variable | Variable |
Q & A
Q. Table 1. Key Physicochemical Properties
| Property | Value | Method (Reference) |
|---|---|---|
| Melting Point | 139–141°C | DSC |
| LogP (Octanol/Water) | 3.2 ± 0.1 | HPLC |
| Solubility (PBS, pH 7.4) | 12 µM | Nephelometry |
Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies
| Byproduct | Source | Mitigation |
|---|---|---|
| 4-Methylbenzoic acid | Hydrolysis of amide | Anhydrous conditions |
| Benzothiazole dimer | Oxidative coupling | N2 atmosphere |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
